molecular formula C20H16Cl2N2O2 B2461532 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 478030-92-1

2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime

Cat. No.: B2461532
CAS No.: 478030-92-1
M. Wt: 387.26
InChI Key: QUNJCTKTIKKJHQ-WYMPLXKRSA-N
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Description

2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is an organic compound with the molecular formula C20H16Cl2N2O2. This compound is notable for its complex structure, which includes both aromatic and heterocyclic components, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps:

  • Formation of 2-(4-methylphenoxy)nicotinaldehyde

      Starting Materials: 4-methylphenol and 2-chloronicotinaldehyde.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).

  • Oxime Formation

      Starting Materials: 2-(4-methylphenoxy)nicotinaldehyde and hydroxylamine hydrochloride.

      Reaction Conditions: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous ethanol solution at room temperature to form the oxime.

  • O-(3,4-dichlorobenzyl) Substitution

      Starting Materials: The oxime formed in the previous step and 3,4-dichlorobenzyl chloride.

      Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids under strong oxidizing conditions.
  • Reduction

    • Reduction of the oxime group can lead to the formation of corresponding amines.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: 2-(4-methylphenoxy)nicotinic acid.

    Reduction: 2-(4-methylphenoxy)nicotinaldehyde amine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and antifungal properties.
  • Medicine

    • Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
  • Industry

    • Potential applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modifying their activity. The oxime group can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.

    Chemical Reactivity: The aldehyde and oxime groups are reactive centers that can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)nicotinaldehyde: Lacks the oxime and dichlorobenzyl groups, making it less versatile in terms of reactivity.

    2-(4-methylphenoxy)nicotinic acid: An oxidized form of the aldehyde, with different chemical properties and applications.

    3,4-dichlorobenzyl oxime:

Uniqueness

2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both the nicotinaldehyde and oxime groups allows for diverse chemical transformations, while the dichlorobenzyl moiety adds additional reactivity and potential biological activity.

This compound’s versatility makes it a valuable subject of study in various fields, from synthetic chemistry to biological research.

Properties

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[2-(4-methylphenoxy)pyridin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2/c1-14-4-7-17(8-5-14)26-20-16(3-2-10-23-20)12-24-25-13-15-6-9-18(21)19(22)11-15/h2-12H,13H2,1H3/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNJCTKTIKKJHQ-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NOCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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